(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate

Description

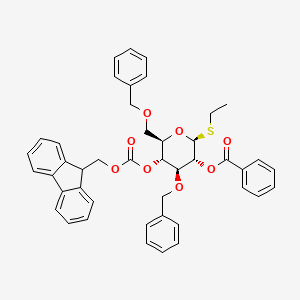

The compound (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate is a highly functionalized tetrahydropyran derivative. Its structure features:

- Fmoc-protected hydroxyl group: The (((9H-Fluoren-9-yl)methoxy)carbonyl)oxy moiety at position 5 provides stability during synthetic processes and is commonly used in peptide chemistry for temporary protection .

- Benzyloxy groups: Positioned at C4 and C6, these groups enhance solubility in organic solvents and act as protecting groups for hydroxyl functionalities .

- Ethylthio substituent: The C2 ethylthio group introduces sulfur-based reactivity, which may influence stereochemical outcomes in downstream reactions .

- Benzoate ester: The C3 benzoate ester contributes to lipophilicity and can serve as a leaving group in glycosylation or nucleophilic substitution reactions .

This compound is likely synthesized through multi-step protection/deprotection strategies, as evidenced by analogous procedures in the literature (e.g., TEMPO-mediated oxidations, Fmoc couplings, and benzyl esterifications) .

Properties

Molecular Formula |

C44H42O8S |

|---|---|

Molecular Weight |

730.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate |

InChI |

InChI=1S/C44H42O8S/c1-2-53-43-41(51-42(45)32-20-10-5-11-21-32)40(48-27-31-18-8-4-9-19-31)39(38(50-43)29-47-26-30-16-6-3-7-17-30)52-44(46)49-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37/h3-25,37-41,43H,2,26-29H2,1H3/t38-,39-,40+,41-,43+/m1/s1 |

InChI Key |

XIBAURCVNLJBSH-ABYWANGZSA-N |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the benzyloxy and ethylthio groups. The final steps involve the attachment of the benzoate group and the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The benzoate group can be reduced to a benzyl alcohol.

Substitution: The benzyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield a sulfoxide or sulfone, while reduction of the benzoate group would produce benzyl alcohol.

Scientific Research Applications

(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the benzyloxy groups may interact with hydrophobic pockets in proteins, while the ethylthio group could form covalent bonds with cysteine residues.

Comparison with Similar Compounds

Functional Group Analysis

Key Observations :

Biological Activity

The compound (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented by the following IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₃₈H₄₀N₂O₁₄

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with specific biological targets. Here are key findings from various studies:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of fluorenylmethoxycarbonyl (Fmoc) have been shown to inhibit bacterial adhesion by blocking specific receptors such as FimH in pathogenic bacteria .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications in the substituents attached to the tetrahydropyran ring significantly influence biological activity. For instance:

- Benzyloxy Groups : The presence of benzyloxy groups enhances lipophilicity and may improve cell membrane permeability.

- Ethylthio Group : This moiety is crucial for maintaining the compound's stability and enhancing its interaction with biological targets.

Case Studies

- Inhibition of Bacterial Adhesion : A study demonstrated that similar compounds effectively inhibited the hemagglutination activity associated with FimH . The inhibition was quantified using hemagglutination inhibition (HAI) assays, showing that structural modifications could lead to a more potent antagonist.

- Anticancer Potential : Preliminary data suggest that compounds structurally related to this tetrahydropyran derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.